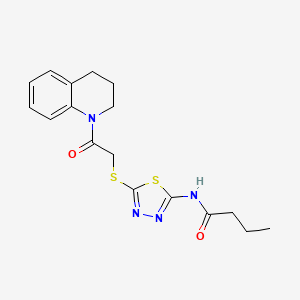
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antifungal Activity
The compound’s antifungal properties make it a potential candidate for plant disease management. Researchers have synthesized derivatives of this scaffold using the Castagnoli–Cushman reaction. Among these derivatives, Compound I23 demonstrated superior antioomycete activity against the phytopathogen Pythium recalcitrans . Its in vitro potency surpassed that of the commercial fungicide hymexazol, with an EC50 value of 14 mM. Additionally, I23 exhibited significant in vivo preventive efficacy at various doses, suggesting its potential as an antifungal agent .
PPAR Modulation
The compound’s structure includes a cyclic tail with a 4,4-dimethyl-1,2,3,4-tetrahydroquinoline skeleton. This scaffold has been explored for its binding affinity to peroxisome proliferator-activated receptors (PPARs). Specifically, the acid head moiety resembles potent binding motifs for both PPARα and PPARγ. Further research could investigate its potential as a PPAR modulator .
Natural Product Mimicry
Natural products (NPs) often serve as sources of agrochemical active ingredients. However, their complexity and limited availability can hinder direct application. Researchers simplify NP structures to create synthetically accessible bioactive scaffolds. The compound under study exemplifies this approach, aiming to mimic NP properties while enhancing synthetic feasibility for crop protection .
Biochemical Research
Researchers can use this compound to study biological membrane systems. Its mode of action involves disrupting these membranes in phytopathogens. Investigating lipidomics and ultrastructural changes induced by the compound provides valuable insights into its mechanism .
Semisynthetic Optimization
As a synthetic entity derived from natural scaffolds, this compound aligns with the strategy of semisynthetic optimization. By modifying specific substructural elements, scientists can fine-tune its properties for practical applications in agriculture and beyond .
Mechanism of Action
Target of Action
It is known that 3,4-dihydroquinoline-2-one derivatives, a core structure in this compound, have shown potent antiproliferative and antitumor activities against a variety of cancer cell lines .
Mode of Action
It is known that similar compounds, such as 3,4-dihydroquinoline-2-one derivatives, inhibit p38 map kinase, causing cytotoxic activities .
Biochemical Pathways
The inhibition of p38 map kinase by similar compounds suggests that it may affect pathways related to cell proliferation and survival .
Pharmacokinetics
In vitro pharmacokinetic studies of similar compounds have ascertained their stability in both simulated gastric fluid and simulated intestinal fluid .
Result of Action
Similar compounds have exhibited weak cytotoxic activities against cancer cell lines and growth inhibitory activity against a panel of tested bacterial strains .
Action Environment
It is known that the stability and efficacy of similar compounds can be influenced by factors such as ph and temperature .
properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S2/c1-2-6-14(22)18-16-19-20-17(25-16)24-11-15(23)21-10-5-8-12-7-3-4-9-13(12)21/h3-4,7,9H,2,5-6,8,10-11H2,1H3,(H,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUHRBYHEVSAIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)SCC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2407768.png)

![2-(benzylthio)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2407772.png)
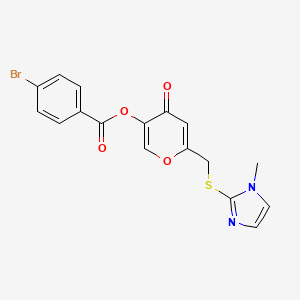
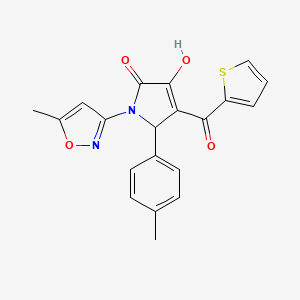
![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2407776.png)
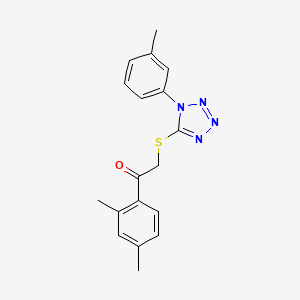
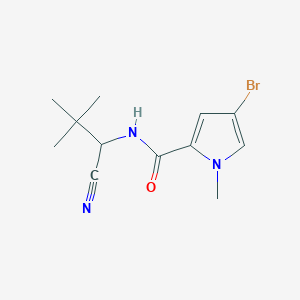

![(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2407780.png)
![N-(3-(3-methylisoxazol-5-yl)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2407784.png)
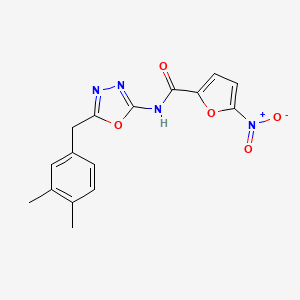

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-ethylindoline-1,2-dicarboxamide](/img/structure/B2407789.png)